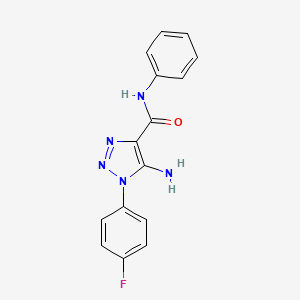

5-氨基-1-(4-氟苯基)-N-苯基-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

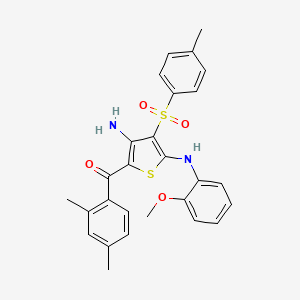

This compound belongs to the class of organic compounds known as benzoylpyrazoles . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a general method for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been reported . This involves a one-pot, multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .Molecular Structure Analysis

The molecular formula of this compound is C19H18FN3O4 . It is a small molecule and is classified as an experimental compound .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds .Physical and Chemical Properties Analysis

The compound has a molecular weight of 371.3623 and a monoisotopic mass of 371.128134284 . The linear formula is C19H18FN3O4 .科学研究应用

合成和化学性质

5-氨基-1-(4-氟苯基)-N-苯基-1H-1,2,3-三唑-4-甲酰胺,由于其结构复杂性,是一个在肽模拟物或生物活性化合物合成中受关注的分子。它的化学性质突出了进行 Dimroth 重排的可能性,它已通过钌催化的环加成等方案得到解决,为创建这种三唑氨基酸的受保护版本提供了途径,以便在药物化学中进一步应用 (Ferrini 等,2015)。

光物理性质和潜在应用

该分子的衍生物因其明亮的蓝色荧光、量子产率和对微环境变化的敏感性而受到研究,表明其作为传感器的潜在应用,用于监测和控制生物研究中的 pH 值。这些性质与具有 1,2,3-三唑骨架的化合物尤其相关,它们表现出聚集诱导发射增强 (AIEE) 行为,使其适用于各种科学领域的实时应用 (Safronov 等,2020)。

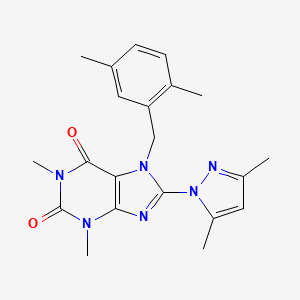

抗癌和抗病毒活性

已合成与 5-氨基-1-(4-氟苯基)-N-苯基-1H-1,2,3-三唑-4-甲酰胺相关的化合物,并评估了它们的生物活性,包括抗肿瘤和抗病毒作用。这些研究强调了三唑衍生物在开发新治疗剂中的潜力,一些化合物对癌细胞系和病毒感染表现出显着的活性 (Hebishy 等,2020)。

安全和危害

未来方向

While specific future directions for this compound were not found, 5-amino-pyrazoles have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry . They have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds . This suggests potential future directions in the development of new pharmaceuticals and medicinal compounds.

作用机制

Target of Action

The primary target of the compound “5-amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide” is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a significant role in various cellular processes such as proliferation, differentiation, transcription regulation, and development .

生化分析

Biochemical Properties

It is known to interact with the Mitogen-activated protein kinase 14 .

Cellular Effects

Given its interaction with Mitogen-activated protein kinase 14 , it may influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to interact with Mitogen-activated protein kinase 14

属性

IUPAC Name |

5-amino-1-(4-fluorophenyl)-N-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O/c16-10-6-8-12(9-7-10)21-14(17)13(19-20-21)15(22)18-11-4-2-1-3-5-11/h1-9H,17H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVVUUJZOMZGGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2934436.png)

![2-(cyclopentylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2934437.png)

![1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2934440.png)

![ethyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2934446.png)

![4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2934449.png)

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B2934450.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2934451.png)